

Enantioselective Synthesis of Securinega Alkaloids: Application Notes and Protocols

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Compound of Interest

Compound Name: (-)-Securinine

Cat. No.: B1181178

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Introduction

The Securinega alkaloids are a family of natural products characterized by their complex, polycyclic structures and significant biological activities, including CNS stimulation and anticancer properties. Their intricate architectures, featuring a signature bridged tetracyclic core, have made them compelling targets for total synthesis. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of key Securinega alkaloids, offering a comparative overview of prominent synthetic strategies.

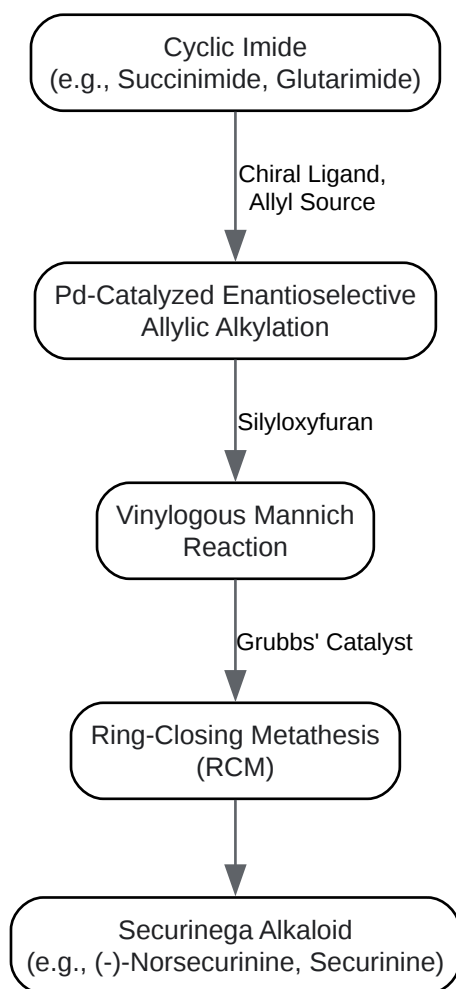
Key Synthetic Strategies and Mechanisms

The enantioselective synthesis of Securinega alkaloids has been achieved through several innovative catalytic methods. These strategies aim to control the stereochemistry of the chiral centers within the alkaloid framework, leading to the desired enantiomer. Below are summaries of some of the most successful approaches.

Palladium-Catalyzed Enantioselective Allylation

This strategy has been effectively employed in the synthesis of (-)-norsecurinine and securinine.^{[1][2][3]} The key step involves the enantioselective allylation of a cyclic imide, which establishes a crucial stereocenter early in the synthetic sequence. This is typically followed by a vinylogous Mannich reaction and a ring-closing metathesis to construct the tetracyclic core.

Logical Workflow for Palladium-Catalyzed Enantioselective Allylation Strategy



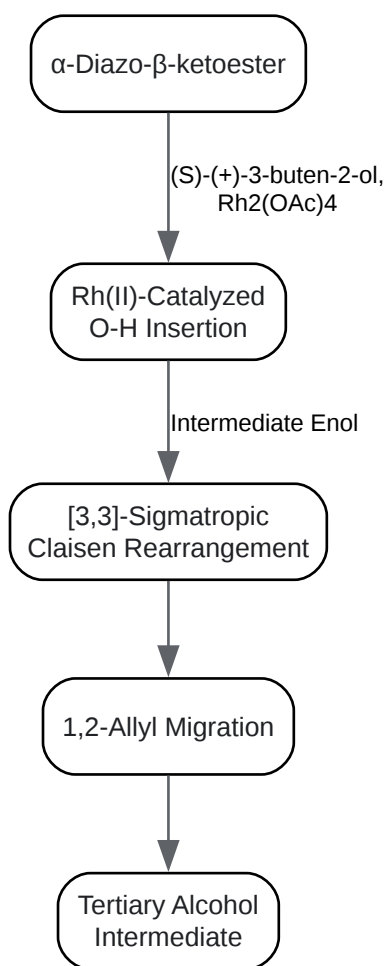
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Caption: General workflow for the synthesis of Securinega alkaloids.

Rhodium-Carbenoid Initiated Domino Reaction

A powerful domino sequence involving a rhodium carbenoid-initiated O-H insertion, Claisen rearrangement, and 1,2-allyl migration has been utilized for the synthesis of (+)-norsecurinine and (+)-allonorsecurinine.[4] This elegant cascade reaction efficiently constructs a key tertiary alcohol intermediate with high stereocontrol.

Signaling Pathway for the Rhodium-Carbenoid Domino Reaction



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Caption: Key steps in the Rhodium-Carbenoid initiated domino reaction.

Intramolecular Heck Cyclization

The asymmetric total synthesis of **(-)-securinine** has been accomplished using an intramolecular Heck cyclization as a key C-C bond-forming reaction to construct the C-ring of the azabicyclo[3.2.1]octane core.^[5] This approach often utilizes a chiral pool starting material, such as trans-4-hydroxy-L-proline, to establish the initial stereochemistry.

Comparative Data of Enantioselective Syntheses

The following tables summarize the quantitative data for the key enantioselective strategies discussed.

Alkaloid	Key Strategy	Starting Material	Number of Steps	Overall Yield	Enantiomeric Excess (ee)	Reference
(-)-Norsecurinine	Pd-Catalyzed Enantioselective Allylation	Succinimide	9	14%	>99%	
Securinine	Pd-Catalyzed Enantioselective Allylation	Glutarimide	10	20%	>99%	
(+)-Norsecurinine	Rh-Carbenoid Domino Reaction	N-Boc-2-pyrrolidone	~15	Not explicitly stated	95:5 er	
(+)-Allonorsecurinine	Rh-Carbenoid Domino Reaction	N-Boc-2-pyrrolidone	~15	Not explicitly stated	95:5 er	
(-)-Securinine	Intramolecular Heck Cyclization	trans-4-hydroxy-L-proline	18	16%	Not explicitly stated	
(-)-Securamine A	Stereoselective Conjugate Addition	D-proline	15	~9%	Not explicitly stated	

Experimental Protocols

Protocol 1: Palladium-Catalyzed Enantioselective Allylation for (-)-Norsecurinine Synthesis

Step 1: Enantioselective Allylation of Succinimide

- Reagents: Succinimide, allyl acetate, $[\text{Pd}(\text{allyl})\text{Cl}]_2$, (S,S)-Tf-Biphemp (chiral ligand), N,O-Bis(trimethylsilyl)acetamide (BSA), KOAc.
- Solvent: Toluene.
- Procedure: A mixture of succinimide and KOAc in toluene is heated to 80 °C. BSA is added, and the mixture is stirred for 30 minutes. The reaction is cooled to 0 °C, and a solution of $[\text{Pd}(\text{allyl})\text{Cl}]_2$ and (S,S)-Tf-Biphemp in toluene is added, followed by allyl acetate. The reaction is stirred at 0 °C for 24 hours.
- Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO_4 , and concentrated. The residue is purified by flash chromatography.
- Yield: ~85%
- Enantiomeric Excess (ee): >99%

Step 2: Vinylogous Mannich Reaction

- Reagents: The product from Step 1, 2-(trimethylsilyloxy)furan, TiCl_4 .
- Solvent: Dichloromethane (DCM).
- Procedure: To a solution of the allylated succinimide derivative in DCM at -78 °C is added TiCl_4 . After stirring for 10 minutes, 2-(trimethylsilyloxy)furan is added dropwise. The reaction is stirred at -78 °C for 1 hour.
- Work-up and Purification: The reaction is quenched with saturated NaHCO_3 solution and extracted with DCM. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

- Yield: ~70%

Step 3: Ring-Closing Metathesis (RCM)

- Reagents: The product from Step 2, Grubbs' second-generation catalyst.
- Solvent: Dichloromethane (DCM).
- Procedure: A solution of the diene from the previous step in DCM is degassed. Grubbs' second-generation catalyst is added, and the mixture is refluxed for 2 hours.
- Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the tetracyclic core of norsecurinine.
- Yield: ~90%

Protocol 2: Rhodium-Carbenoid Initiated Domino Reaction for (+)-Norsecurinine Synthesis

Step 1: Synthesis of α -Diazo- β -ketoester

- Reagents: N-Boc-2-pyrrolidinone, ethyl lithiodiazoacetate.
- Solvent: Tetrahydrofuran (THF).
- Procedure: To a solution of ethyl diazoacetate in THF at -78 °C is added n-butyllithium. After stirring for 30 minutes, a solution of N-Boc-2-pyrrolidinone in THF is added. The reaction is stirred for 2 hours at -78 °C.
- Work-up and Purification: The reaction is quenched with saturated NH_4Cl and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by flash chromatography.

Step 2: Rhodium-Carbenoid Domino Reaction

- Reagents: The α -diazo- β -ketoester from Step 1, (S)-(+)-3-buten-2-ol, $\text{Rh}_2(\text{OAc})_4$.
- Solvent: Toluene.

- Procedure: A solution of the α -diazo- β -ketoester and (S)-(+)-3-buten-2-ol in toluene is added to a suspension of $\text{Rh}_2(\text{OAc})_4$ in toluene at reflux. The reaction is heated for 15 minutes.
- Work-up and Purification: The reaction is cooled, concentrated, and the residue is purified by flash chromatography to afford the tertiary alcohol product.
- Yield: ~63%
- Enantiomeric Ratio (er): 95:5

Protocol 3: Synthesis of (-)-Secu'amamine A via Stereoselective Conjugate Addition

Key Step: Stereoselective Conjugate Addition

- Reagents: Pyrrolidino enedione, base (e.g., DBU).
- Solvent: Acetonitrile.
- Procedure: The pyrrolidino enedione starting material, derived from D-proline, is treated with a base in acetonitrile to induce an intramolecular conjugate addition, leading to the formation of the indolizidine core.
- Note: The overall synthesis involves 15 steps from a D-proline-derived aldehyde, with a key cyclization/lactonization of a diketoester to produce the tetracyclic core.

Conclusion

The enantioselective synthesis of Securinega alkaloids remains an active and challenging area of research. The strategies outlined above represent significant advances in asymmetric catalysis and synthetic methodology, providing efficient routes to these biologically important molecules. The choice of a particular synthetic route depends on the target alkaloid and the desired enantiomer. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in natural product synthesis and drug discovery.

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